molecular formula C5H6BrN3 B581345 4-Amino-6-bromo-2-methylpyrimidine CAS No. 1161763-15-0

4-Amino-6-bromo-2-methylpyrimidine

Cat. No.: B581345
CAS No.: 1161763-15-0
M. Wt: 188.028
InChI Key: AEWWKIWMCYZMJY-UHFFFAOYSA-N
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Description

4-Amino-6-bromo-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H6BrN3 It is a derivative of pyrimidine, characterized by the presence of an amino group at the 4-position, a bromine atom at the 6-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromo-2-methylpyrimidine typically involves the bromination of 2-methylpyrimidine followed by the introduction of an amino group. One common method includes the reaction of 2-methylpyrimidine with bromine in the presence of a suitable catalyst to yield 6-bromo-2-methylpyrimidine. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-bromo-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6-alkylamino-2-methylpyrimidine derivatives .

Scientific Research Applications

4-Amino-6-bromo-2-methylpyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-bromo-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 4-Amino-6-bromo-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

6-bromo-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWWKIWMCYZMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719204
Record name 6-Bromo-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161763-15-0
Record name 6-Bromo-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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